

Application Notes and Protocols for D-Psicose in Food Formulation Research

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Compound of Interest

Compound Name: *D-Psicose*

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These application notes provide a comprehensive overview of the use of **D-Psicose** (Allulose) in food formulation research. This document details its functional properties, impact on various food matrices, and relevant experimental protocols.

Introduction to D-Psicose (Allulose)

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.^{[1][2]} It is naturally present in small quantities in foods like figs, raisins, and wheat.^{[1][2]} Recognized for its sugar-like taste and texture, **D-Psicose** offers approximately 70% of the sweetness of sucrose but with a caloric value of only 0.2-0.4 kcal/g, making it an attractive ingredient for low-calorie and low-sugar food formulations.^{[3][4]} The U.S. Food and Drug Administration (FDA) has granted **D-Psicose** the status of Generally Recognized as Safe (GRAS).^{[1][2]}

Functionally, **D-Psicose** exhibits several beneficial properties in food systems, including:

- **Browning:** It actively participates in Maillard reactions, contributing to color and flavor development in baked goods and other heated products.^{[5][6]}
- **Water Retention:** **D-Psicose** has a strong water-holding capacity, which can improve the moisture and shelf-life of products.^{[1][5]}

- **Textural Modification:** It can influence the texture of foods, impacting properties like hardness, cohesiveness, and springiness in baked goods.
- **Freezing Point Depression:** Similar to other sugars, it can lower the freezing point, which is relevant for frozen desserts.

Applications in Food Formulation

Baked Goods

D-Psicose is a functional replacement for sucrose in various baked goods, including cakes, cookies, and meringues. Its primary contributions are to browning, texture, and moisture retention.

Key Observations:

- **Enhanced Browning:** **D-Psicose** participates more readily in the Maillard reaction than sucrose, leading to a more pronounced brown color in the crust of baked goods.^[7]
- **Texture Modification:** Partial replacement of sucrose with **D-Psicose** can result in a softer and moister crumb structure. However, high levels of replacement may alter the overall texture.
- **Moisture Retention:** The hygroscopic nature of **D-Psicose** helps to retain moisture, which can extend the shelf life of baked products by slowing down staling.^[8]

Quantitative Data Summary: Texture Profile Analysis (TPA) of Pound Cakes

Sugar Composition	Hardness (g)	Cohesiveness	Springiness	Chewiness (g)
100% Sucrose	250 ± 20	0.85 ± 0.05	0.90 ± 0.04	191 ± 15
25% D-Psicose	230 ± 18	0.83 ± 0.06	0.91 ± 0.05	180 ± 14
50% D-Psicose	215 ± 15	0.80 ± 0.05	0.92 ± 0.04	165 ± 12

Note: Data is illustrative and compiled from trends reported in the literature. Actual values can vary based on the specific formulation and processing conditions.

Beverages

In beverage formulations, **D-Psicose** serves as a low-calorie sweetener that can also contribute to the mouthfeel and stability of the product.

Key Observations:

- **Clean Sweetness Profile:** **D-Psicose** provides a sweetness profile similar to sucrose without a significant aftertaste.
- **Viscosity and Mouthfeel:** It can increase the viscosity of beverages, contributing to a fuller mouthfeel, which is often desired in low-calorie drinks where the body is reduced due to sugar removal.
- **Stability:** **D-Psicose** is stable over a wide range of pH values commonly found in beverages. [\[9\]](#)

Quantitative Data Summary: Viscosity of Sweetened Beverages

Sweetener (5% w/v)	Viscosity (cP at 25°C)
Sucrose	1.25 ± 0.05
D-Psicose	1.35 ± 0.06
Fructose	1.30 ± 0.05

Note: Data is illustrative. The actual viscosity will depend on the beverage matrix and other ingredients.

Dairy Products (Ice Cream)

D-Psicose can be utilized in frozen dairy desserts like ice cream to reduce sugar content while maintaining key quality attributes.

Key Observations:

- **Freezing Point Depression:** **D-Psicose** effectively depresses the freezing point, which is crucial for creating a scoopable texture and controlling ice crystal size.

- **Impact on Overrun and Meltdown:** The incorporation of **D-Psicose** can influence the overrun (the amount of air incorporated) and the meltdown characteristics of ice cream. Formulations need to be optimized to achieve the desired properties.
- **Sweetness and Flavor:** It provides sweetness without masking the delicate flavors of the dairy base.

Quantitative Data Summary: Properties of Low-Sugar Ice Cream

Sugar Composition	Overrun (%)	Meltdown Rate (g/min)
100% Sucrose	95 ± 5	2.5 ± 0.3
50% D-Psicose	90 ± 6	2.8 ± 0.4
75% D-Psicose	85 ± 5	3.1 ± 0.4

Note: Data is illustrative and highlights general trends. The final properties are highly dependent on the complete formulation and processing parameters.

Experimental Protocols

Protocol for Texture Profile Analysis (TPA) of Cakes

Objective: To quantify the textural properties of cakes formulated with **D-Psicose**.

Apparatus: Texture Analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).

Procedure:

- Bake cakes according to a standardized recipe, with varying levels of sucrose replacement by **D-Psicose**.
- Allow the cakes to cool to room temperature for at least 2 hours.
- Cut a uniform slice (e.g., 20 mm thickness) from the center of each cake.
- Use a circular cutter to obtain a cylindrical sample from the slice.

- Place the sample on the Texture Analyzer platform.
- Perform a two-cycle compression test with the following settings (can be optimized):
 - Pre-test speed: 1.0 mm/s
 - Test speed: 1.0 mm/s
 - Post-test speed: 1.0 mm/s
 - Compression distance: 50% of the sample height
 - Wait time between compressions: 5 s
- From the resulting force-time curve, calculate the following parameters: Hardness, Cohesiveness, Springiness, and Chewiness.[10][11]
- Perform at least three replicates for each formulation.

Protocol for Determining Maillard Browning Index

Objective: To quantify the extent of the Maillard reaction in a food model system containing **D-Psicose**.

Apparatus: Spectrophotometer.

Procedure:

- Prepare model solutions containing a constant concentration of an amino acid (e.g., 0.1 M Glycine) and varying sugars (**D-Psicose**, glucose, fructose, sucrose) at a specific concentration (e.g., 0.1 M).
- Adjust the pH of the solutions to a desired level (e.g., pH 7.0).
- Place the solutions in sealed tubes and heat them in a water bath at a constant temperature (e.g., 100°C) for a specific duration (e.g., 60 minutes).
- After heating, cool the tubes rapidly in an ice bath to stop the reaction.

- Dilute the samples with distilled water as needed to be within the linear range of the spectrophotometer.
- Measure the absorbance of the solutions at 420 nm using the spectrophotometer, with an unheated solution as the blank.[\[12\]](#)
- The absorbance value is the browning index.
- Compare the browning index of **D-Psicose** with other sugars.

Protocol for Measuring Beverage Viscosity

Objective: To determine the viscosity of beverages formulated with **D-Psicose**.

Apparatus: Viscometer or Rheometer with a suitable geometry (e.g., concentric cylinder or cone and plate).

Procedure:

- Prepare beverage samples with different sweeteners at the same concentration.
- Ensure the samples are at a constant, controlled temperature (e.g., 25°C).
- Load the sample into the viscometer/rheometer.
- Allow the sample to equilibrate for a few minutes.
- Measure the viscosity at a defined shear rate (e.g., 50 s⁻¹ for a Newtonian fluid) or over a range of shear rates to characterize the flow behavior.
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
- Clean the geometry thoroughly between samples.
- Perform at least three replicates for each beverage formulation.

Protocol for Evaluating Ice Cream Overrun and Meltdown

Objective: To assess the impact of **D-Psicose** on the overrun and meltdown characteristics of ice cream.

Apparatus: For Overrun: Standard ice cream overrun cup of a known volume, scale. For

Meltdown: Wire mesh screen, beaker or funnel, scale.

Procedure for Overrun:

- Prepare ice cream mixes with varying levels of **D-Psicose**.
- Freeze the mixes in an ice cream maker.
- Weigh an empty, clean overrun cup.
- Fill the cup with the unfrozen ice cream mix and weigh it.
- Empty and clean the cup, then fill it with the frozen ice cream and weigh it.
- Calculate the overrun using the following formula: $\text{Overrun (\%)} = [(\text{Weight of mix} - \text{Weight of ice cream}) / \text{Weight of ice cream}] \times 100$.[\[8\]](#)

Procedure for Meltdown:

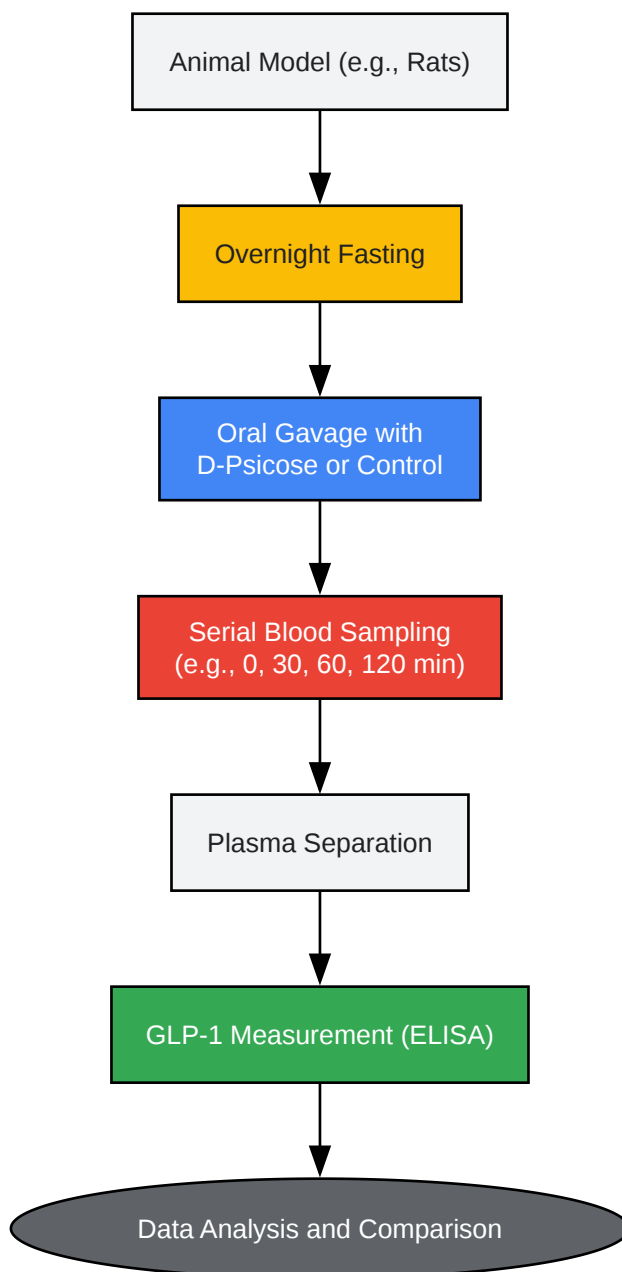
- Harden the ice cream samples at a constant temperature (e.g., -18°C) for at least 24 hours.
- Cut a standard size sample of ice cream (e.g., 100g block).
- Place the wire mesh screen over a beaker or funnel that collects the melted ice cream on a scale.
- Place the ice cream sample on the center of the screen at room temperature.
- Record the weight of the dripped ice cream at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).
- The meltdown rate is the mass of dripped ice cream over time (g/min).[\[13\]](#)

Signaling Pathways and Metabolic Effects

D-Psicose is minimally metabolized in the human body and is mostly excreted unchanged in the urine.^[14] One of its significant metabolic effects is the stimulation of Glucagon-like peptide-1 (GLP-1) secretion.^{[2][6]}

D-Psicose and GLP-1 Secretion Pathway

Oral ingestion of **D-Psicose** leads to its presence in the lumen of the small intestine. Here, it interacts with enteroendocrine L-cells, stimulating the release of GLP-1. This effect is potent and appears to be selective for GLP-1, as it does not significantly affect the secretion of Glucose-dependent Insulinotropic Polypeptide (GIP).^[2] The released GLP-1 then enters the portal circulation and exerts its various metabolic effects.



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